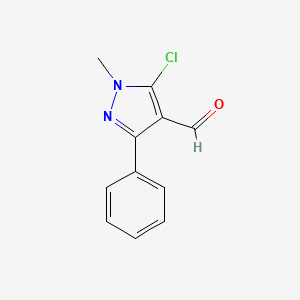

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

描述

Historical Context of Pyrazole Derivatives

The history of pyrazole derivatives traces back to the late 19th century when German chemist Ludwig Knorr first synthesized pyrazole compounds in 1883. Knorr's groundbreaking work laid the foundation for the exploration of pyrazole derivatives in various scientific disciplines, initially garnering attention for their intriguing chemical properties and potential applications. The discovery marked the beginning of a new era in heterocyclic chemistry, with pyrazole compounds eventually becoming recognized as privileged scaffolds in pharmaceutical research.

The term "pyrazole" was given to this class of compounds by Knorr himself, establishing the nomenclature that continues to be used today. In a classical method developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane, providing one of the earliest systematic approaches to pyrazole synthesis. These early synthetic methodologies demonstrated the accessibility of pyrazole structures and sparked continued interest in their chemical behavior and potential applications.

As the 20th century unfolded, researchers increasingly recognized the potential of pyrazole derivatives in medicinal applications, marking the beginning of a new era in pharmaceutical chemistry. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from seeds of watermelons in 1959, proving that these compounds could be found in nature and were not merely synthetic constructs. This discovery further validated the biological relevance of pyrazole structures and encouraged continued research into their properties and applications.

The development of pyrazole chemistry has been characterized by continuous innovation in synthetic methodologies and expanding applications across multiple fields. From the initial discoveries of Knorr and Pechmann to modern synthetic approaches, pyrazole derivatives have evolved into one of the most important classes of heterocyclic compounds in contemporary chemistry.

Significance of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Chemical Research

This compound occupies a unique position in pyrazole chemistry due to its distinctive structural features and synthetic versatility. The compound possesses a molecular formula of C₁₁H₉ClN₂O with a molecular weight of 220.65 grams per mole, representing a sophisticated example of substituted pyrazole-4-carbaldehydes. The presence of multiple functional groups within a single molecule provides numerous opportunities for further chemical transformation and derivatization.

The significance of this compound extends beyond its structural complexity to its demonstrated utility as a synthetic intermediate in the preparation of various biologically active molecules. Research has shown that this compound can serve as a starting material for the synthesis of pyrazole derivatives that exhibit analgesic and anti-inflammatory activities. These findings highlight the compound's potential in pharmaceutical research and drug development applications.

The compound's aldehyde functionality provides a reactive site for various chemical transformations, including condensation reactions, oxidation reactions, and nucleophilic addition reactions. These reactive properties make it an excellent building block for the construction of more complex molecular architectures and heterocyclic systems. The chloro substituent at the 5-position of the pyrazole ring introduces additional electronic effects that can influence both the reactivity and biological activity of derived compounds.

Contemporary research has demonstrated the utility of this compound in the synthesis of hydrazone derivatives and thiosemicarbazone compounds, which have shown promising anticonvulsant properties. These applications underscore the compound's value as a synthetic intermediate and its potential contribution to the development of new therapeutic agents.

Overview of Pyrazole-4-carbaldehydes in Scientific Literature

Pyrazole-4-carbaldehydes have emerged as a significant class of heterocyclic compounds in scientific literature, attracting considerable attention due to their synthetic utility and biological activities. These compounds serve as versatile precursors for the construction of various pyrazole-fused heterocyclic systems and have been extensively studied for their potential applications in medicinal chemistry. The literature reveals that pyrazole-4-carbaldehydes can be synthesized through several well-established methodologies, with the Vilsmeier-Haack reaction being one of the most commonly employed approaches.

The Vilsmeier-Haack reaction has proven particularly effective for the synthesis of pyrazole-4-carbaldehydes from various starting materials, including hydrazones and pyrazole derivatives. This synthetic approach allows for the introduction of the aldehyde functionality with high efficiency and regioselectivity, making it a preferred method for preparing these important intermediates. Research has shown that the reaction conditions can be optimized to achieve excellent yields and purity of the desired products.

The biological activities of pyrazole-4-carbaldehydes have been extensively documented in the literature, with reports of antimicrobial, anti-inflammatory, antitubercular, antitumor, and antiviral properties. These diverse biological activities have made pyrazole-4-carbaldehydes attractive targets for pharmaceutical research and drug development programs. The structural diversity that can be achieved through various substitution patterns on the pyrazole ring contributes to the wide range of biological activities observed for these compounds.

Recent reviews have highlighted the importance of pyrazole-4-carbaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. The ability of these compounds to undergo various chemical transformations, including condensation reactions, cycloaddition reactions, and nucleophilic substitutions, makes them valuable building blocks in synthetic organic chemistry. The literature continues to expand with new synthetic methodologies and applications for pyrazole-4-carbaldehydes, reflecting their ongoing importance in chemical research.

Research Objectives and Scope

The primary objective of current research on this compound centers on understanding its chemical properties, synthetic applications, and potential for further derivatization. Research efforts have focused on exploring the compound's reactivity profile and its utility as a building block for the synthesis of more complex molecular structures. The scope of these investigations encompasses both fundamental chemical studies and applied research directed toward pharmaceutical applications.

One major research direction involves the systematic exploration of the compound's chemical transformations and the development of new synthetic methodologies that utilize its unique structural features. Studies have demonstrated that the compound can participate in various condensation reactions to form hydrazone and thiosemicarbazone derivatives, which exhibit interesting biological activities. These findings have opened new avenues for research into the design and synthesis of novel bioactive compounds.

The research scope also includes investigations into the compound's role as an intermediate in the synthesis of fused heterocyclic systems. The presence of both the aldehyde functionality and the substituted pyrazole ring provides multiple sites for chemical modification and cyclization reactions. Current research efforts are exploring how these structural features can be exploited to create new heterocyclic architectures with potential pharmaceutical applications.

| Research Area | Specific Focus | Current Status | Potential Applications |

|---|---|---|---|

| Synthetic Methodology | Optimization of preparation methods | Well-established | Improved synthetic efficiency |

| Chemical Transformations | Condensation and cyclization reactions | Active research | Novel heterocycle synthesis |

| Biological Activity | Anticonvulsant and anti-inflammatory properties | Preliminary studies | Pharmaceutical development |

| Structure-Activity Relationships | Effect of substitution patterns | Ongoing investigation | Drug design optimization |

属性

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUUTPYWKXCVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377068 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-38-5 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions. The reaction involves the use of phosphoryl chloride and dimethylformamide, followed by heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction is a common method used in industrial settings for the formylation of aromatic compounds. This method is scalable and can be adapted for large-scale production .

化学反应分析

Types of Reactions

Oxidation: The aldehyde group in 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Derivative Formation

The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction and Knoevenagel condensation. It serves as a precursor for numerous pyrazole derivatives, which exhibit significant biological activities. Notable derivatives include:

- Hydrazones : Synthesized from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, these compounds have shown promise in anticonvulsant activity.

- Thiosemicarbazones : These derivatives have been evaluated for their potential as anticonvulsants and exhibit various pharmacological properties .

Pharmacological Activities

This compound and its derivatives have been studied for multiple pharmacological effects:

Analgesic and Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess analgesic and anti-inflammatory activities. Studies have demonstrated their efficacy in reducing pain and inflammation in animal models, such as the carrageenan-induced paw edema test .

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant potential. In studies involving maximal electroshock-induced seizures and pentylenetetrazol models, several synthesized derivatives exhibited significant protective effects against seizures .

Antimicrobial Effects

Certain derivatives of this compound have shown antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Material Science Applications

Beyond pharmacology, this compound has implications in material science:

Organic Synthesis

This compound is utilized in synthesizing complex organic molecules due to its reactive aldehyde group, allowing for various coupling reactions .

Crystal Engineering

Studies on the crystal structure of this compound reveal interesting packing interactions that can be exploited in crystal engineering applications . The molecular arrangement contributes to understanding intermolecular forces and designing new materials with desired properties.

作用机制

The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives depends on the specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. For example, some pyrazole derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The table below highlights key structural variants and their properties:

*Melting point inferred from analogous compound (5b in : 140–141°C) .

Key Observations :

- Substituent Effects: Electron-withdrawing groups (Cl, CF₃): Enhance stability and electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., oxime formation in –19) . Bulkier substituents (e.g., phenoxy): Increase molecular weight and may reduce solubility but improve binding in biological targets (e.g., 5-(4-chlorophenoxy) derivative’s antimicrobial activity) . Alkyl vs. aryl groups: Ethyl or propyl groups () increase hydrophobicity compared to methyl, affecting pharmacokinetic properties .

生物活性

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉ClN₂O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a chloro group and a methyl group attached to a pyrazole ring. The synthesis typically involves multi-step reactions, including:

- Formation of Pyrazole Derivative : The initial step often includes the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds.

- Chloroformylation : This step incorporates the chloro group through reactions such as the Vilsmeier-Haack reaction, leading to the formation of the aldehyde functional group.

The final product appears as a white to light yellow solid with a molecular weight of approximately 220.66 g/mol.

Biological Activities

This compound exhibits various biological activities, making it a candidate for pharmaceutical development:

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound can inhibit the growth of several cancer cell types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the inhibition of key enzymes associated with cancer progression, such as topoisomerase II and EGFR .

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 12.00 ± 0.56 | |

| Breast Cancer | MDA-MB-231 | 8.79 ± 0.96 | |

| Liver Cancer | HepG2 | 11.00 ± 0.80 |

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties using models such as the carrageenan-induced paw edema test. Derivatives derived from it showed significant analgesic effects in tail-flick assays, suggesting potential applications in pain management .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites, affecting pathways involved in inflammation and cancer.

- Hydrogen Bonding : It forms hydrogen bonds with proteins and nucleic acids, which may enhance its therapeutic efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antitumor Activity : A study demonstrated that specific derivatives inhibited cell proliferation in multiple cancer types, supporting further exploration in drug development .

- Inflammation Models : Research indicated that derivatives exhibited promising results in reducing inflammation markers in animal models, suggesting their potential as anti-inflammatory agents.

常见问题

Q. What are the standard synthetic routes for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key intermediates are characterized using elemental analysis, IR spectroscopy, and NMR to confirm functional groups and regioselectivity . For example, the aldehyde proton in the final product appears as a singlet at δ ~9.8 ppm in ¹H-NMR .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, and c = 22.4188(10) Å. The aldehyde group is coplanar with the pyrazole ring, while the phenyl ring is inclined at 72.8°, influencing molecular packing via C–H···O interactions . These structural details guide predictions about reactivity and solubility.

Q. What safety precautions are recommended during handling?

Due to its irritant properties, use fume hoods , wear nitrile gloves, and safety goggles. Avoid skin/eye contact; rinse immediately with water if exposed. Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the 5-chloro position be optimized for derivative synthesis?

The 5-chloro group undergoes substitution with phenols or thiols under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C). For example, reacting with 4-chlorophenol yields 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Optimization involves adjusting reaction time (3–6 hours), base strength, and solvent polarity to enhance yield (typically 70–85%) .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

While some hydrazide derivatives show anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ ~30 mg/kg), others exhibit variability due to substituent effects. For instance, electron-withdrawing groups at the phenyl ring may reduce bioavailability. Resolving discrepancies requires dose-response studies , pharmacokinetic profiling, and comparative in vitro/in vivo assays .

Q. How do solvent and temperature affect the Knoevenagel condensation of this aldehyde?

Condensation with ethyl cyanoacetate proceeds efficiently at 0–5°C in ethanol, yielding ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate. Elevated temperatures (>25°C) promote side reactions (e.g., aldol adducts), reducing purity. Polar aprotic solvents (e.g., DMF) accelerate reactivity but require strict moisture control .

Q. What role do non-covalent interactions play in the compound’s solid-state properties?

X-ray studies highlight C–H···O hydrogen bonds (2.5–2.7 Å) and π-π stacking (3.8 Å between phenyl rings), which stabilize the crystal lattice. These interactions influence melting points (140–141°C) and solubility profiles, critical for formulation in biological assays .

Methodological Considerations

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

The 4-carbaldehyde group directs electrophilic substitution to the 5-position , but competing reactions at the phenyl ring may occur. Use protecting groups (e.g., acetyl for NH) or low-temperature conditions to suppress undesired pathways. Monitoring via TLC or HPLC ensures reaction specificity .

Q. What analytical techniques are recommended for purity assessment?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) to detect impurities (e.g., unreacted starting materials). Melting point determination and ¹³C-NMR further validate purity (>98%) .

Q. How can computational methods aid in predicting biological activity?

Docking studies (e.g., AutoDock Vina) using crystal structure data predict binding affinities to targets like GABA receptors. Pair with QSAR models to correlate substituent electronic effects (Hammett σ values) with anticonvulsant potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。